molecular formula C13H8N2O2S B2536906 [(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile CAS No. 379254-19-0

[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile

Cat. No.: B2536906
CAS No.: 379254-19-0
M. Wt: 256.28
InChI Key: HJNSDHRPJWTPTO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile involves its interaction with molecular targets through its nitro and thiocyanate groups. These groups can participate in redox reactions, nucleophilic substitutions, and other chemical processes that affect biological pathways and molecular interactions .

Comparison with Similar Compounds

[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile can be compared with other similar compounds such as:

    [(2-Nitro-4-phenylphenyl)sulfanyl]methane: Similar structure but with a different functional group.

    [(2-Nitro-4-phenylphenyl)sulfanyl]ethane: Similar structure with an ethane backbone instead of a formonitrile group.

Properties

IUPAC Name

(2-nitro-4-phenylphenyl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c14-9-18-13-7-6-11(8-12(13)15(16)17)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNSDHRPJWTPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)SC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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